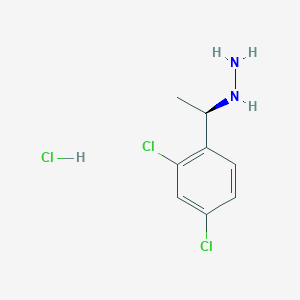
(R)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-(1-(2,4-Dichlorophenyl)ethyl)hydrazine hydrochloride is a chemical compound with the molecular formula C8H11Cl3N2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a hydrazine group attached to a dichlorophenyl ethyl moiety, making it a valuable reagent in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(1-(2,4-Dichlorophenyl)ethyl)hydrazine hydrochloride typically involves the reaction of ®-1-(2,4-dichlorophenyl)ethanol with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
(R)-1-(2,4-Dichlorophenyl)ethanol+Hydrazine Hydrate→(R)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine
The resulting hydrazine compound is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of ®-(1-(2,4-Dichlorophenyl)ethyl)hydrazine hydrochloride involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity starting materials, efficient catalysts, and advanced purification techniques to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
®-(1-(2,4-Dichlorophenyl)ethyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
科学的研究の応用
®-(1-(2,4-Dichlorophenyl)ethyl)hydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create various chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of ®-(1-(2,4-Dichlorophenyl)ethyl)hydrazine hydrochloride involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of biological pathways. The compound’s effects are mediated through its ability to alter the structure and function of target proteins and enzymes.
類似化合物との比較
Similar Compounds
- (S)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine hydrochloride
- ®-(1-(2,4-Dichlorophenyl)ethyl)amine hydrochloride
- ®-(1-(2,4-Dichlorophenyl)ethyl)hydrazine sulfate
Uniqueness
®-(1-(2,4-Dichlorophenyl)ethyl)hydrazine hydrochloride is unique due to its specific stereochemistry and the presence of the hydrazine group. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
特性
分子式 |
C8H11Cl3N2 |
|---|---|
分子量 |
241.5 g/mol |
IUPAC名 |
[(1R)-1-(2,4-dichlorophenyl)ethyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C8H10Cl2N2.ClH/c1-5(12-11)7-3-2-6(9)4-8(7)10;/h2-5,12H,11H2,1H3;1H/t5-;/m1./s1 |
InChIキー |
CNSJTJWZIWMNPC-NUBCRITNSA-N |
異性体SMILES |
C[C@H](C1=C(C=C(C=C1)Cl)Cl)NN.Cl |
正規SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)NN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


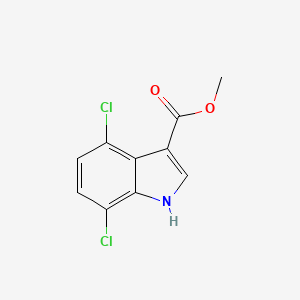


![N-{4-[(1-bromonaphthalen-2-yl)oxy]-3-chlorophenyl}-2-hydroxy-3,5-diiodobenzamide](/img/structure/B11716885.png)

![8-Fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11716895.png)
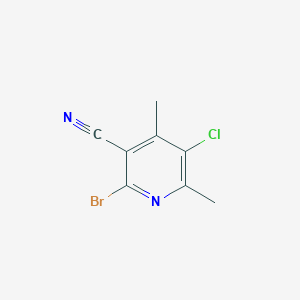

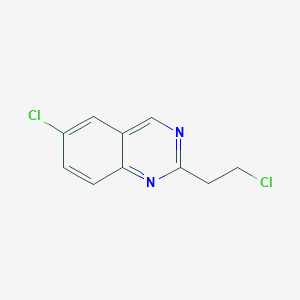
![2-[(Tert-butoxy)methyl]pyrrolidine hydrochloride](/img/structure/B11716917.png)
![[(E)-{[4-(difluoromethoxy)phenyl]methylidene}amino]urea](/img/structure/B11716924.png)
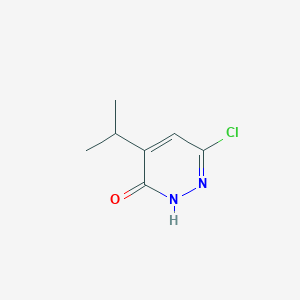
![2-(4-fluorophenyl)-2H,4H,6H-furo[3,4-c]pyrazol-3-ol](/img/structure/B11716934.png)

